REACTION_CXSMILES
|
[F:1][CH:2]([C:6](=O)[CH3:7])[C:3](=O)[CH3:4].[C:9]([CH2:11][C:12]([NH2:14])=[O:13])#[N:10].N1CCCCC1>CCO>[NH2:10][CH2:9][C:11]1[C:12](=[O:13])[NH:14][C:3]([CH3:4])=[C:2]([F:1])[C:6]=1[CH3:7]
|
Name
|
|
Quantity
|
247 mg
|
Type
|
reactant
|
Smiles
|
FC(C(C)=O)C(C)=O
|
Name
|
|
Quantity
|
176 mg
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)N
|
Name
|
|
Quantity
|
0.21 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting in a clear but dark brown solution
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a suspension, which
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
The tan solids collected
|
Type
|
CUSTOM
|
Details
|
were dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NCC=1C(NC(=C(C1C)F)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |